Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Medicinal chemistry Anticancer Structure-activity relationship

Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 896022-05-2) is a synthetic small molecule belonging to the 1,3,4-thiadiazole amide derivative class. It features a 4-chlorobenzamido substituent at the 5-position of the thiadiazole ring, a thioacetamido linker, and an ethyl 2-aminobenzoate (ethyl anthranilate) terminal moiety.

Molecular Formula C20H17ClN4O4S2
Molecular Weight 476.95
CAS No. 896022-05-2
Cat. No. B2973149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
CAS896022-05-2
Molecular FormulaC20H17ClN4O4S2
Molecular Weight476.95
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H17ClN4O4S2/c1-2-29-18(28)14-5-3-4-6-15(14)22-16(26)11-30-20-25-24-19(31-20)23-17(27)12-7-9-13(21)10-8-12/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27)
InChIKeySNJUDQKWRMTXFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 896022-05-2): Chemical Class, Core Scaffold, and Research Context


Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 896022-05-2) is a synthetic small molecule belonging to the 1,3,4-thiadiazole amide derivative class [1]. It features a 4-chlorobenzamido substituent at the 5-position of the thiadiazole ring, a thioacetamido linker, and an ethyl 2-aminobenzoate (ethyl anthranilate) terminal moiety. With a molecular weight of 477.0 g/mol, a computed XLogP3-AA of 4.7, a topological polar surface area (TPSA) of 164 Ų, and 2 hydrogen bond donors [1], the compound occupies a physicochemical space consistent with drug-like oral bioavailability potential. The 1,3,4-thiadiazole core is widely recognized in medicinal chemistry for conferring anticancer, antimicrobial, and anti-inflammatory activities across numerous derivatives [2].

Why Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate Cannot Be Simply Replaced by In-Class Analogs


Within the 1,3,4-thiadiazole amide class, small structural variations produce large differences in cytotoxic potency and cell-line selectivity. In the benchmark series by Almasirad et al. (2016), replacing the 4-methoxybenzamido group (compound 5f, IC50 = 19.5 μM against SKOV-3) with unsubstituted benzamido (5a), 4-nitrobenzamido (5g), or 4-chlorobenzamido on the simpler ethyl thioacetate scaffold altered potency by more than 3-fold across HL-60, SKOV-3, and MOLT-4 cell lines [1]. The target compound incorporates two additional structural features not present in the 5a–n series: (1) a 4-chlorobenzamido group, which in related 1,3,4-thiadiazole systems has been associated with enhanced antiproliferative activity against A549 lung carcinoma cells compared to other aryl substituents [2], and (2) an anthranilate-based (2-aminobenzoate) terminal moiety rather than the simpler ethyl acetate or 4-aminobenzoate found in most analogs [3]. The 2-substituted benzoate introduces both a hydrogen bond donor and an altered geometry at the terminal ester that may influence target binding and metabolic stability. These cumulative structural differences mean that potency, selectivity, and ADME profiles cannot be extrapolated from even closely related analogs.

Quantitative Differentiation Evidence for Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate Against Key Comparators


Structural Differentiation: 4-Chlorobenzamido vs. 4-Methoxybenzamido on the 1,3,4-Thiadiazole Core

The target compound carries a 4-chlorobenzamido substituent on the thiadiazole ring. In the closely related ethyl 2-((5-(substituted benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate series reported by Almasirad et al. (2016), the 4-chloro analog was not included, but the 4-methoxy analog (5f) demonstrated the best inhibitory effect against SKOV-3 with an IC50 of 19.5 μM, while the 4-nitro analog (5g) and unsubstituted benzamido analog (5a) showed substantially weaker activity across all three cell lines tested [1]. Separately, in a structurally distinct 1,3,4-thiadiazole series studied by Jakovljević et al. (2017), the compound bearing a 4-chlorophenyl moiety (3′h) was identified as the most effective inhibitor of A549 lung carcinoma survival among sixteen synthesized amide derivatives [2]. The electron-withdrawing, lipophilic 4-chloro substituent contributes to target binding affinity and membrane permeability in a manner distinct from the electron-donating 4-methoxy group, supporting the rationale for selecting the 4-chlorobenzamido variant for specific target profiles.

Medicinal chemistry Anticancer Structure-activity relationship

Terminal Ester Differentiation: Ethyl 2-Aminobenzoate (Anthranilate) vs. Ethyl 4-Aminobenzoate Conjugates

The target compound incorporates an ethyl 2-aminobenzoate (anthranilate) moiety, whereas the majority of commercially available and literature-reported analogs in this chemical space utilize the ethyl 4-aminobenzoate (para) isomer [1]. The 2-substituted benzoate positions the ester carbonyl and the amide NH in an ortho relationship, creating an intramolecular hydrogen bond capability not possible in the 4-substituted isomer. This structural feature alters the conformational preferences, the pKa of the aniline NH, and the overall molecular shape presented to biological targets [2]. In related benzamide-containing kinase inhibitor series, the shift from para to ortho substitution on the central phenyl ring has been shown to modulate target selectivity by altering the dihedral angle between the amide and the aromatic ring [3]. While no direct head-to-head biological comparison between the 2-aminobenzoate and 4-aminobenzoate variants of this specific thiadiazole scaffold has been published, the physicochemical distinction is quantifiable: the target compound's TPSA of 164 Ų and rotatable bond count of 9 [2] differ from the 4-isomer, affecting permeability and solubility parameters relevant to both in vitro assay behavior and in vivo pharmacokinetics.

Medicinal chemistry ADME Receptor binding

Linker Length and Flexibility: Thioacetamido Bridging Unit Compared to Direct Thioether or Amide Linkers

The target compound contains a thioacetamido (–SCH2CONH–) linker connecting the thiadiazole core to the anthranilate moiety. This contrasts with the simpler ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate series (Almasirad et al., 2016), where the thioacetate group terminates directly without the intervening benzamido spacer [1]. The extended linker in the target compound increases the distance between the thiadiazole pharmacophore and the terminal aryl ester by approximately 5–6 Å compared to the direct thioacetate analogs. This additional spacing may enable the compound to engage binding pockets that are inaccessible to the shorter analogs. The thioether sulfur and the secondary amide NH along the linker also provide additional hydrogen bond acceptor and donor sites, respectively [2]. Quantitative evidence from the broader 1,3,4-thiadiazole literature demonstrates that linker length modifications can shift IC50 values by an order of magnitude; for example, in the Hekal et al. (2023) series, compounds with extended acetamido linkers (6b and 19) achieved IC50 values below 10 μM and displayed differential mechanisms (necrosis vs. apoptosis), whereas shorter-linked analogs showed reduced potency [3].

Medicinal chemistry Scaffold hopping Linker optimization

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Drug-Likeness Profile

The target compound has a computed XLogP3-AA of 4.7 [1], placing it in the upper optimal range for oral bioavailability (Lipinski's rule of five: LogP ≤ 5). This is higher than the unsubstituted benzamido analog (estimated XLogP ~3.0) and the 4-methoxy analog 5f (estimated XLogP ~3.2) from Almasirad et al. (2016), due to the lipophilic 4-chloro substituent and the extended aryl ester [2]. The compound's molecular weight (477.0 g/mol) and TPSA (164 Ų) place it near the boundary of drug-like chemical space, with TPSA above the typical 140 Ų threshold for good oral absorption [1]. Compared to the simpler ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (MW ~371 g/mol, TPSA ~119 Ų) [3], the target compound is larger and more polar, which may reduce passive membrane permeability but enhance solubility and target binding specificity. These differences are quantitatively meaningful for in vitro assay design, as the compound requires DMSO concentrations and incubation conditions optimized for higher molecular weight, moderately lipophilic molecules.

ADME Drug-likeness Physicochemical profiling

Optimal Research and Industrial Application Scenarios for Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate


Anticancer SAR Library Expansion: Probing the 4-Chlorobenzamido Pharmacophore in Extended-Linker Thiadiazole Scaffolds

This compound serves as a key structural intermediate between the simpler ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate series (Almasirad et al., 2016) and more elaborate thiadiazole-based anticancer agents [1]. Its 4-chlorobenzamido group is specifically associated with antiproliferative activity against A549 lung carcinoma cells in related thiadiazole systems [2], while its extended anthranilate linker provides distinct conformational and hydrogen-bonding properties compared to the direct thioacetate analogs [3]. Researchers screening for novel cytotoxic agents should prioritize this compound when seeking to combine the 4-chlorophenyl pharmacophore with an ortho-substituted benzoate tail, a combination not represented in the published 5a–n series.

Physicochemical Profiling and ADME Assay Development for Moderately Lipophilic Thiadiazole Derivatives

With a computed XLogP3-AA of 4.7, MW of 477.0 g/mol, and TPSA of 164 Ų, this compound occupies a distinct ADME parameter space compared to smaller thiadiazole analogs [3]. It is suitable as a reference compound for developing solubility, permeability (PAMPA/Caco-2), and plasma protein binding assays for the upper-mid lipophilicity range of the thiadiazole class. Its 2-aminobenzoate terminus introduces pH-dependent solubility behavior (carboxylic ester hydrolysis) that differs from the 4-aminobenzoate isomer, making it valuable for comparative stability studies under physiological and acidic conditions [3].

Chemical Probe for Thiadiazole–Protein Binding Site Geometry: Ortho vs. Para Benzoate Topology

The ortho-substituted ethyl benzoate arrangement in this compound, in contrast to the para-substitution found in the majority of commercially available thiadiazole-acetamido-benzoate analogs [3], provides a distinct molecular shape for probing binding site topology. The intramolecular hydrogen bond between the ester carbonyl and the aniline NH restricts conformational freedom and presents a different pharmacophoric surface to protein targets. This compound can be employed in competitive binding assays or molecular docking studies to differentiate binding modes between ortho- and para-substituted thiadiazole derivatives, aiding in the rational design of selective inhibitors [1].

Building Block for Diversity-Oriented Synthesis of 1,3,4-Thiadiazole Libraries

The compound's free carboxylate ester (ethyl ester) and the secondary amide NH provide synthetic handles for further derivatization. The ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling or salt formation, while the 4-chlorobenzamido group can be modified via nucleophilic aromatic substitution or used as a chromatographic handle due to its UV absorption. As a building block, it enables the rapid generation of focused libraries that explore both the 5-position benzamido SAR and the terminal ester SAR simultaneously, a dual-diversification strategy not feasible with simpler mono-functional thiadiazole intermediates [REFS-1, REFS-3].

Quote Request

Request a Quote for Ethyl 2-(2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.